![molecular formula C16H15F2NOS B4117977 N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4117977.png)
N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide
Overview
Description
N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide, also known as DFTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DFTP is a member of the thioamide family and has been shown to exhibit promising biological activity in various studies. In
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide is not fully understood. However, it has been proposed that N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide exerts its biological activity by binding to the active site of enzymes and inhibiting their activity. This binding is believed to be reversible and non-covalent in nature. The exact binding mode of N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide to enzymes is still under investigation.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Inhibition of these enzymes can lead to increased levels of acetylcholine and carbon dioxide in the brain, which can improve cognitive function and reduce intraocular pressure, respectively. In vivo studies have also shown that N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide exhibits anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide exhibits potent biological activity at low concentrations, which makes it a suitable candidate for drug development. However, one limitation is that N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide is not very soluble in water, which can make it difficult to work with in aqueous environments. Another limitation is that the mechanism of action of N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide is not fully understood, which can make it challenging to design experiments to study its biological activity.
Future Directions
There are several future directions for the study of N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide. One direction is to investigate the binding mode of N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide to enzymes using X-ray crystallography or other structural biology techniques. This information can be used to design more potent inhibitors of these enzymes. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide in vivo to determine its efficacy and toxicity. Additionally, N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide can be modified to improve its solubility and bioavailability, which can enhance its potential as a therapeutic agent. Finally, N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide can be screened against other enzymes and biological targets to identify new applications for this compound.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against various enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes and have been implicated in the pathogenesis of several diseases, including Alzheimer's disease, glaucoma, and cancer. Therefore, N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide has the potential to be developed into therapeutic agents for these diseases.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(4-methylphenyl)sulfanylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NOS/c1-10-3-6-13(7-4-10)21-11(2)16(20)19-12-5-8-14(17)15(18)9-12/h3-9,11H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXXTQQUUBWHAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-[(4-methylphenyl)sulfanyl]propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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